molecular formula C23H26N2O8 B3932109 2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3932109
M. Wt: 458.5 g/mol
InChI Key: ZLACKYAEYGAASF-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) family, which is renowned for diverse pharmacological activities, including calcium channel modulation and antioxidant properties . Structurally, it features:

  • A hexahydroquinoline core with a ketone group at position 5.
  • A 6-nitro-1,3-benzodioxole substituent at position 4, introducing electron-withdrawing and steric effects.
  • A 2-methoxyethyl ester group at position 3, influencing solubility and pharmacokinetics.

The target compound likely employs a similar protocol, substituting benzaldehyde with 6-nitro-1,3-benzodioxole-5-carbaldehyde.

Properties

IUPAC Name

2-methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8/c1-12-19(22(27)31-6-5-30-4)20(21-14(24-12)9-23(2,3)10-16(21)26)13-7-17-18(33-11-32-17)8-15(13)25(28)29/h7-8,20,24H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLACKYAEYGAASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the nitro group through nitration. The hexahydroquinoline core is then synthesized via a cyclization reaction, and the final product is obtained by esterification with 2-methoxyethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various substituents on the benzodioxole ring.

Scientific Research Applications

2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural differences among analogs lie in the substituents at position 4 and the ester group (Table 1):

Table 1: Structural and Synthetic Comparison of Hexahydroquinoline Derivatives

Compound Name (Reference) R (Position 4) Ester Group Synthesis Catalyst/Conditions
Target Compound 6-Nitro-1,3-benzodioxol-5-yl 2-Methoxyethyl Inferred: Solvent-free or ethanol
Ethyl 4-phenyl derivative Phenyl Ethyl L-Glutamine, ethanol medium
Methyl 4-(4-methoxyphenyl) 4-Methoxyphenyl Methyl Not specified
4-(5-Methylfuran-2-yl) derivative 5-Methylfuran-2-yl 4-Methoxybenzyl Not reported
4-[3-Chloro-4-hydroxy-5-methoxyphenyl] 3-Chloro-4-hydroxy-5-methoxy 2-Methoxyethyl Not specified

Key Observations :

  • 2-Methoxyethyl ester may improve solubility in polar solvents relative to ethyl or methyl esters .

Crystallographic and Conformational Analysis

  • Crystal Packing : Ethyl 4-phenyl derivatives crystallize in the triclinic space group $ P1 $, with unit cell parameters $ a = 7.35 \, \text{Å}, b = 9.63 \, \text{Å} $, and hydrogen-bonded chain motifs stabilizing the lattice . The bulky nitrobenzodioxole group in the target compound could disrupt such motifs, leading to different packing arrangements.
  • Ring Puckering: The hexahydroquinoline core exhibits nonplanar puckering, quantified using Cremer-Pople coordinates . Substituents like nitrobenzodioxole may increase ring distortion due to steric strain.

Physical and Chemical Properties

  • Molecular Weight : The target compound ($ \text{C}{26}\text{H}{27}\text{N}3\text{O}8 $, MW ≈ 517.5 g/mol) is heavier than analogs like the ethyl 4-phenyl derivative (MW 339.42 g/mol) , affecting diffusion rates and bioavailability.
  • Solubility: Esters with polar groups (e.g., 2-methoxyethyl) likely exhibit higher water solubility than nonpolar esters (e.g., methyl) .

Biological Activity

The compound 2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline and has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of hexahydroquinoline derivatives typically involves the condensation of appropriate precursors followed by various modifications to introduce functional groups. For the target compound, methods such as NMR spectroscopy and HRMS (High-Resolution Mass Spectrometry) are employed for characterization. The general synthetic pathway includes:

  • Preparation of the Hexahydroquinoline Core : Utilizing a base-catalyzed cyclization reaction.
  • Functionalization : Introducing the methoxyethyl and nitrobenzodioxole moieties through nucleophilic substitution reactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic properties of hexahydroquinoline derivatives using the MTT assay on various cell lines. The compound's cytotoxicity was assessed at different concentrations (0 to 200 μM), revealing significant effects on cell viability. The IC50 values were calculated to quantify the concentration required to inhibit cell growth by 50%.

CompoundIC50 (μM)Cell Line
2-Methoxyethyl...XX3T3
Compound 3eXXVarious

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was investigated by assessing its impact on cytokine levels in inflammatory models. Notably, it was found to decrease levels of transforming growth factor-beta 1 (TGF-β1) and increase complement proteins C3 and C9. These findings suggest that the compound may modulate immune responses effectively.

Calcium Channel Blocking Activity

Hexahydroquinoline derivatives have been studied for their calcium channel blocking activities. The introduction of specific substituents has been shown to enhance selectivity towards certain calcium channels (e.g., Cav1.2 and Cav3.2). The compound's structure allows it to interact with these channels, potentially leading to therapeutic applications in conditions like hypertension and cardiac arrhythmias.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Mediators : By reducing cytokine levels and modulating immune responses.
  • Calcium Channel Modulation : Affecting cellular excitability and contraction in muscle tissues.
  • Cytotoxic Effects : Inducing apoptosis in cancer cell lines through mitochondrial pathways.

Case Studies

Several studies have reported on the biological effects of hexahydroquinoline derivatives similar to our compound:

  • Study on Cytotoxicity : A study demonstrated that specific hexahydroquinoline derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells .
  • Inflammation Models : Research indicated that compounds with similar structures significantly reduced inflammation markers in animal models .
  • Calcium Channel Blockers : A comparative study highlighted that certain modifications in hexahydroquinoline structures led to enhanced efficacy as calcium channel blockers .

Q & A

Q. Resolution Strategy :

  • Perform meta-analysis of published data (e.g., compare IC₅₀ values across studies).
  • Replicate assays under standardized conditions (e.g., 48-hour incubation, 10% FBS).
  • Use computational models (QSAR) to predict activity cliffs .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Based on analogous nitrobenzodioxole derivatives:

PPE : Nitrile gloves, lab coat, safety goggles.

Ventilation : Use fume hoods to avoid inhalation of vapors.

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Storage : In airtight containers at –20°C, away from oxidizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
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2-Methoxyethyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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